molecular formula C7H6ClN3 B8396401 8-Chloro-5-methyl-imidazo[1,2-a]pyrazine

8-Chloro-5-methyl-imidazo[1,2-a]pyrazine

Cat. No. B8396401
M. Wt: 167.59 g/mol
InChI Key: BUMYUJNTASOXCN-UHFFFAOYSA-N
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Patent
US08362018B2

Procedure details

To a solution of 5-Methyl-imidazo[1,2-a]pyrazin-8-ol (1.32 g, 8.86 mmol) in POCl3 (25 mL) is added pyridine (0.53 mL, 6.6 mmol) and the reaction stirred at 120° C. under N2 atmosphere for 4 h 30 min. The reaction is cooled to 60° C. and poured into 80 g of ice and stirred for 1 h. The mixture is neutralized with NaOH (20%), extracted with CHCl3/IPA 9/1, dried with MgSO4 anh., filtered and concentrated to get a crude that is purified by column chromatography using a gradient of (DCM/MeOH:98/2 to 95/5) to give 8-Chloro-5-methyl-imidazo[1,2-a]pyrazine as a pale yellow solid (0.39 g, 26%).
Name
5-Methyl-imidazo[1,2-a]pyrazin-8-ol
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[C:5](O)=[N:4][CH:3]=1.N1C=CC=CC=1.[OH-].[Na+].O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:5]1[C:6]2[N:7]([CH:8]=[CH:9][N:10]=2)[C:2]([CH3:1])=[CH:3][N:4]=1 |f:2.3|

Inputs

Step One
Name
5-Methyl-imidazo[1,2-a]pyrazin-8-ol
Quantity
1.32 g
Type
reactant
Smiles
CC1=CN=C(C=2N1C=CN2)O
Name
Quantity
0.53 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
80 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 120° C. under N2 atmosphere for 4 h 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3/IPA 9/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4 anh.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get a crude that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=2N(C(=CN1)C)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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